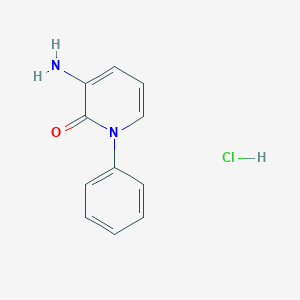

3-Amino-1-phenylpyridin-2-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

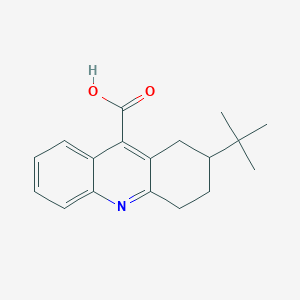

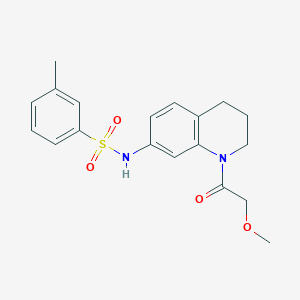

3-Amino-1-phenylpyridin-2-one;hydrochloride is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . The IUPAC name for this compound is 3-amino-1-phenylpyridin-2 (1H)-one hydrochloride .

Synthesis Analysis

The synthesis of this compound involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides . Heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2(1H)-ones, substituted with a pyridine ring at position 3 .Molecular Structure Analysis

Pyridinones, such as this compound, are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms . They have been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings . They can provide five derivatizable positions possessing four hydrogen bond acceptors and a hydrogen bond donor .Chemical Reactions Analysis

Pyridinium salts, which include compounds like this compound, have been highlighted for their synthetic routes and reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, and have shown anti-microbial, anti-cancer, anti-malarial, and other properties .科学的研究の応用

Synthesis and Chemical Properties

- 3-Amino-1-phenylpyridin-2-one hydrochloride is involved in the synthesis of various novel compounds. For instance, its reaction with aromatic aldehydes forms Schiff bases, which when reduced lead to the formation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones. These derivatives demonstrated antiradical activity against DPPH and ABTS radicals (Kulakov et al., 2018).

- In another study, the synthesis and NMR assignments of phenazopyridine derivatives, which share structural similarities with 3-Amino-1-phenylpyridin-2-one hydrochloride, were examined. These studies are critical for understanding the molecular structure and behavior of these compounds (Burgueño-Tapia et al., 2005).

Biological and Pharmacological Applications

- A study on the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives showed the potential for producing various biologically active compounds. These derivatives have applications in developing treatments or studying biological systems (Shatsauskas et al., 2017).

- Another research area is the development of fluorescent chemosensors. For instance, a study synthesized a novel fluorescent chemosensor for the detection of Cr3+ ions based on a Schiff base, which is relevant to the field of analytical chemistry and environmental monitoring (Chalmardi et al., 2017).

Material Science and Coordination Chemistry

- The compound's derivatives have been used in creating novel hybrids of Cu2+ ternary complexes, indicating its potential application in the field of material science and coordination chemistry (Wang et al., 2013).

- In the realm of materials science, its derivatives have also been applied in the synthesis of new C2-symmetric 2,2′-bipyridine crown macrocycles for enantioselective recognition of amino acid derivatives. This application is significant in chiral chemistry and material science (Lee et al., 2005).

作用機序

While specific information on the mechanism of action for 3-Amino-1-phenylpyridin-2-one;hydrochloride is not available, it’s worth noting that similar compounds like Chlorpheniramine work by binding to the histamine H1 receptor, blocking the action of endogenous histamine, and subsequently leading to temporary relief of the negative symptoms brought on by histamine .

将来の方向性

Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They have a wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

特性

IUPAC Name |

3-amino-1-phenylpyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9;/h1-8H,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUDZIQCVIISSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C(C2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)

![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2359181.png)

![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2359182.png)

![[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2359185.png)